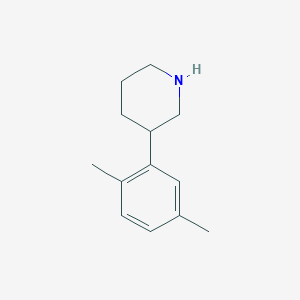
3-(2,5-Dimethylphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethylphenyl)piperidine is a chemical compound belonging to the piperidine class, characterized by a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylphenyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,5-dimethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and catalytic systems can also be employed to streamline the synthesis process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions: 3-(2,5-Dimethylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Saturated piperidine derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
3-(2,5-Dimethylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-(2,5-Dimethylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.
類似化合物との比較
Bupivacaine: A local anesthetic with a similar piperidine structure.
Icaridin: An insect repellent that shares the piperidine core.
Comparison: 3-(2,5-Dimethylphenyl)piperidine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Unlike bupivacaine, which is primarily used as an anesthetic, this compound has broader applications in research and industry. Compared to icaridin, it is less focused on practical applications like insect repellent and more on synthetic and pharmacological research.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
3-(2,5-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-5-6-11(2)13(8-10)12-4-3-7-14-9-12/h5-6,8,12,14H,3-4,7,9H2,1-2H3 |
InChIキー |
HEALJTLYBYMVGC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





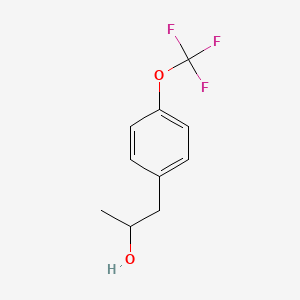
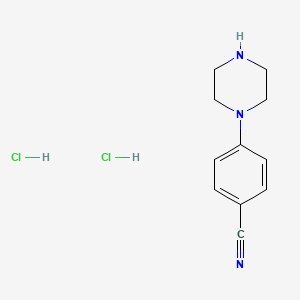
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
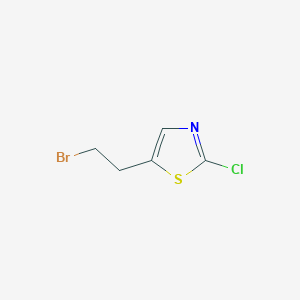
![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)
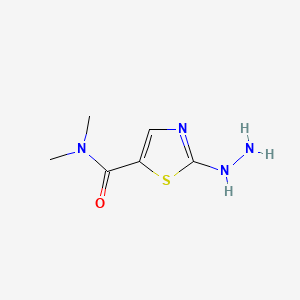



![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
